molecular formula C15H18N4O4 B15106449 N-(2-hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-(2-hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B15106449
M. Wt: 318.33 g/mol
InChI Key: RPMFFWXYQOOHEC-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features an indole moiety, which is a significant structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed regioselective C-H activation reaction, which allows for the efficient formation of the indole core . This method is advantageous due to its functional group compatibility and the use of readily accessible starting materials.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the hydroxyethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce indole-2-ethylamines .

Scientific Research Applications

N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, influencing pathways related to cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • Indole-2-carboxylic acid
  • Indole-3-acetic acid
  • Indole-2-ethylamine

Uniqueness

What sets N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N'-(2-hydroxyethyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C15H18N4O4/c20-8-7-18-15(23)14(22)17-6-5-16-13(21)12-9-10-3-1-2-4-11(10)19-12/h1-4,9,19-20H,5-8H2,(H,16,21)(H,17,22)(H,18,23)

InChI Key

RPMFFWXYQOOHEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCCO

Origin of Product

United States

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